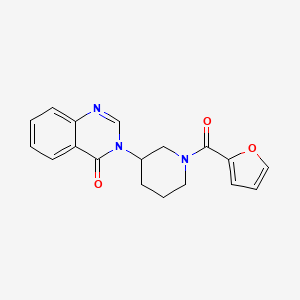![molecular formula C17H21FN4O2 B2753201 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane CAS No. 1797948-86-7](/img/structure/B2753201.png)
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring, oxadiazole ring, and azepane ring. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be discussed in
作用机制
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi. It is also believed to work by disrupting the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth and proliferation of cancer cells and fungi, leading to their death. Additionally, it has been shown to have insecticidal properties, leading to the death of insects. However, the exact biochemical and physiological effects of this compound are not fully understood and require further research.
实验室实验的优点和局限性
The advantages of using 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane in lab experiments include its potential as a new anticancer agent, antifungal agent, and insecticide. It has shown promising results in inhibiting the growth and proliferation of cancer cells and fungi, and in controlling the growth of insect populations. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
未来方向
There are several future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane. These include further studies on its mechanism of action, its potential use as a new anticancer agent, antifungal agent, and insecticide, and its potential side effects. Additionally, further studies on the synthesis of this compound and its derivatives could lead to the development of new compounds with improved properties. Finally, studies on the environmental impact of this compound and its potential use in agriculture could lead to its development as a new agricultural pesticide.
合成方法
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(propan-2-yl)-1,2,4-oxadiazol-3-amine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the corresponding amine. Finally, the amine is reacted with 1-bromo-2-chloroethane to form the desired compound.
科学研究应用
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane has potential applications in various fields of scientific research. It has been studied for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties, where it has shown potential as a new antifungal agent. Additionally, this compound has been studied for its potential use as an insecticide, where it has shown promising results in controlling the growth of insect populations.
属性
IUPAC Name |
(2-fluoropyridin-4-yl)-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11(2)16-20-15(21-24-16)13-6-4-3-5-9-22(13)17(23)12-7-8-19-14(18)10-12/h7-8,10-11,13H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMKNTUCYNOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

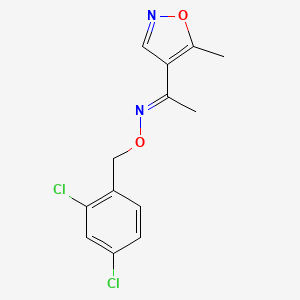
![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)
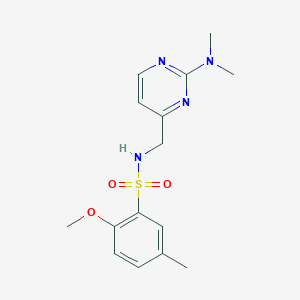
![4-{2-[(4-Methoxyphenyl)methyl]pyrrolidine-1-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2753123.png)

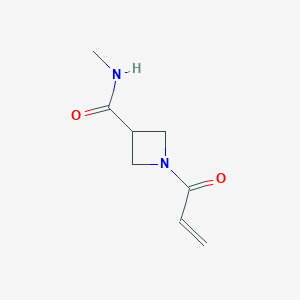

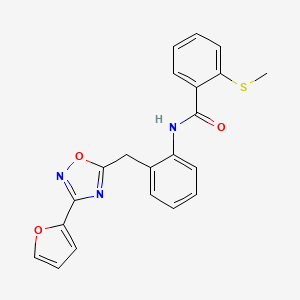
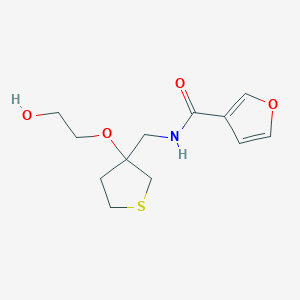
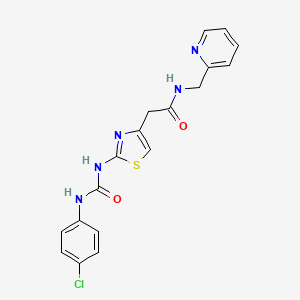
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide](/img/structure/B2753135.png)
